Palifermin vs. Placebo: Superior Reduction in Incidence of Severe Oral Mucositis in Sarcoma Patients
In a randomized, double-blind, placebo-controlled trial of 48 patients with sarcoma receiving doxorubicin-based chemotherapy, a single 180 µg/kg dose of palifermin before each cycle significantly reduced the cumulative incidence of severe (WHO grade 3 or 4) oral mucositis compared to placebo. The observed reduction was 38 percentage points. [1]
| Evidence Dimension | Cumulative Incidence of Severe (WHO Grade 3-4) Oral Mucositis |
|---|---|
| Target Compound Data | 13% (Palifermin group) |
| Comparator Or Baseline | 51% (Placebo group) |
| Quantified Difference | 38 percentage points (P = 0.002; 95% CI: -67 to -9) |
| Conditions | Randomized, double-blind, placebo-controlled trial; patients with sarcoma receiving doxorubicin-based chemotherapy (90 mg/m² over 3 days); Palifermin dose: 180 µg/kg IV as a single dose 3 days before each cycle (max 6 cycles). |
Why This Matters
This demonstrates a clinically and statistically significant reduction in a debilitating side effect, directly impacting patient quality of life and potential adherence to chemotherapy.
- [1] Vadhan-Raj S, Trent J, Patel S, et al. Single-dose palifermin prevents severe oral mucositis during multicycle chemotherapy in patients with cancer: a randomized trial. Ann Intern Med. 2010;153(6):358-67. doi: 10.7326/0003-4819-153-6-201009210-00003. View Source
